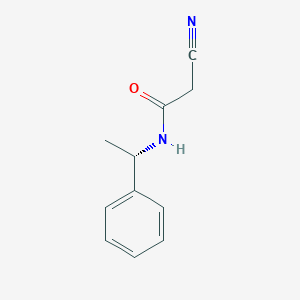

(S)-2-cyano-N-(1-phenylethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-[(1S)-1-phenylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFUCBLCIHIKHV-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Cyano N 1 Phenylethyl Acetamide

Established Condensation Reactions

Condensation reactions form the cornerstone of synthetic routes to (S)-2-cyano-N-(1-phenylethyl)acetamide. These methods involve the formation of an amide bond between a cyanoacetic acid moiety and the chiral amine, (S)-1-phenylethylamine.

Reaction of Cyanoacetic Acid Derivatives with 1-Phenylethylamine

A prevalent and straightforward method for synthesizing the target compound is the direct reaction between a cyanoacetic acid derivative and (S)-1-phenylethylamine. nih.gov Commonly used derivatives include esters of cyanoacetic acid, such as ethyl cyanoacetate (B8463686) and methyl 2-cyanoacetate. researchgate.net

The reaction is typically a nucleophilic acyl substitution where the amino group of (S)-1-phenylethylamine attacks the electrophilic carbonyl carbon of the cyanoacetic acid derivative. For instance, the reaction of methyl 2-cyanoacetate with (R)-1-phenylethanamine (to produce the corresponding (R)-enantiomer) is carried out in dry dichloromethane (B109758) with dilute acetic acid, stirring at room temperature for several hours. researchgate.netnih.gov Similarly, ethyl cyanoacetate reacts with (1-phenylethyl)amine in ethanol (B145695) under mild conditions (0–5 °C) to yield the desired amide. nih.gov The use of the enantiomerically pure (S)-1-phenylethylamine as a starting material directly imparts the desired (S)-stereochemistry to the final product.

| Cyanoacetic Acid Derivative | Amine | Conditions | Product |

| Methyl 2-cyanoacetate | (S)-1-phenylethylamine | Dilute acetic acid, dichloromethane, room temp. | This compound |

| Ethyl cyanoacetate | (S)-1-phenylethylamine | Ethanol, 0–5 °C | This compound |

Use of Dehydrating Agents in Amide Formation

To facilitate the amide bond formation, particularly when starting from cyanoacetic acid itself, dehydrating agents are often employed. These agents remove the water molecule formed during the condensation, thereby driving the reaction to completion. A common dehydrating agent used for this purpose is acetic anhydride. nih.gov The reaction involves heating cyanoacetic acid and (S)-1-phenylethylamine under reflux conditions in the presence of the dehydrating agent. nih.gov Other reagents can also be used to activate the carboxylic acid, a general strategy in amide synthesis to avoid the large amounts of waste produced by traditional coupling agents. nih.gov

Nucleophilic Acyl Substitution Approaches

The fundamental chemical transformation in the synthesis of this compound is nucleophilic acyl substitution. nih.gov In this two-step addition-elimination mechanism, the nucleophilic amine adds to the carbonyl group of the carboxylic acid derivative to form a tetrahedral intermediate. scispace.com Subsequently, this intermediate collapses, eliminating a leaving group (e.g., an alkoxide from an ester or water from the carboxylic acid) to form the stable amide bond. scispace.com The reactivity of the carboxylic acid derivative is key, with acyl chlorides being more reactive than anhydrides, which are in turn more reactive than esters and carboxylic acids. The choice of reactant and conditions is optimized to ensure high yield and purity of the final product. nih.gov

Stereoselective Synthesis Pathways

The stereochemistry of this compound is critical, and synthetic strategies are designed to ensure high enantiomeric purity.

Asymmetric Synthesis through Chiral Reagents and Substrates

The most direct method for the asymmetric synthesis of this compound is a substrate-controlled reaction. This approach utilizes a chiral starting material, in this case, enantiomerically pure (S)-1-phenylethylamine. wikipedia.org Since the stereocenter of the amine is not involved in the amide bond formation, its configuration is retained in the final product. This makes the amine itself the chiral source, directing the stereochemical outcome of the synthesis.

In a broader context, chiral auxiliaries are often employed in asymmetric synthesis to control the stereochemistry of a reaction. wikipedia.org A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to direct the stereoselective formation of a new stereocenter. york.ac.uk After the desired transformation, the auxiliary is removed. york.ac.uk While effective for many syntheses, for this compound, the direct use of the chiral amine precursor is more efficient and is the predominantly reported method.

Catalytic Asymmetric Approaches (e.g., Palladium-Catalyzed Carbonylation)

Catalytic asymmetric methods represent an advanced strategy for synthesizing chiral molecules. Palladium-catalyzed carbonylation is a powerful tool for forming amides, typically by coupling an aryl or vinyl halide with an amine and carbon monoxide. organic-chemistry.orgmdpi.com This method allows for the creation of an amide bond through a catalytic cycle involving a palladium complex. organic-chemistry.org

While highly effective for many substrates, the direct application of palladium-catalyzed carbonylation to the synthesis of this compound from simple precursors is not commonly reported in the literature. The typical substrates for this reaction (aryl halides) are not structurally analogous to the components of the target molecule. organic-chemistry.org The synthesis of this compound relies on the more conventional and direct condensation methods described previously, where the chirality is sourced from the readily available (S)-1-phenylethylamine. However, the field of catalytic amide synthesis is continually evolving, with new catalysts and methods being developed for the direct coupling of carboxylic acids and amines, which could offer future alternative routes. mdpi.com

Biocatalytic Resolution for Enantiopure (S)-Enantiomer

The synthesis of the enantiopure (S)-enantiomer of 2-cyano-N-(1-phenylethyl)acetamide often employs biocatalytic kinetic resolution. This technique utilizes enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. Lipases are commonly used enzymes for this purpose due to their stereospecificity in the acylation of amines. diva-portal.orgorganic-chemistry.org

In a typical kinetic resolution process, a racemic amine, such as (R/S)-1-phenylethylamine, is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. For the synthesis of the (S)-amide, a process targeting the acylation of the (S)-amine is required.

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution by integrating an in-situ racemization catalyst for the starting amine. organic-chemistry.org This allows the unreacted enantiomer to be continuously converted back into the racemic mixture, theoretically enabling a 100% yield of the desired single enantiomer product. diva-portal.orgorganic-chemistry.org A DKR process for primary amines might employ a palladium nanocatalyst for racemization in conjunction with a lipase like Novozym-435 for the enzymatic resolution. organic-chemistry.org Such systems have successfully resolved various amines with high yields (85–99%) and excellent enantiomeric excesses (97–99%). organic-chemistry.org

Another biocatalytic strategy involves the use of amide bond synthetases (ABS), which are ATP-dependent enzymes that can directly couple carboxylic acids and amines. nih.gov These enzymes can exhibit high enantioselectivity for either the amine or carboxylic acid coupling partner. For instance, ShABS, an amide bond synthetase from Streptoalloteichus hindustanus, has demonstrated broad substrate specificity and enantioselectivity, making it a potential biocatalyst for the direct synthesis of chiral amides like this compound. nih.gov

Table 1: Comparison of Biocatalytic Resolution Methods

| Method | Enzyme/Catalyst System | Key Feature | Typical Yield | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Kinetic Resolution (KR) | Lipase (e.g., Novozym 435) | Selective acylation of one enantiomer from a racemate. | Max. 50% | High (>95%) |

| Dynamic Kinetic Resolution (DKR) | Lipase + Racemization Catalyst (e.g., Pd Nanocatalyst) | Combines selective acylation with in-situ racemization of the substrate. | High (85-99%) organic-chemistry.org | Excellent (97-99%) organic-chemistry.org |

| Direct Enantioselective Synthesis | Amide Bond Synthetase (ABS) | Direct, enantioselective coupling of a carboxylic acid and an amine. | High (>95%) nih.gov | High (>95%) nih.gov |

Parallel Synthesis and High-Throughput Methods

Parallel synthesis and high-throughput (HT) methods are crucial for accelerating the discovery and optimization of derivatives of this compound. These approaches enable the rapid creation and screening of libraries of related compounds. nih.govnih.gov

Protocols for the parallel synthesis of cyanoacetamides have been developed to produce arrays of these compounds on a multigram scale. nih.govresearchgate.net A common method involves the reaction of various primary or secondary amines with ethyl cyanoacetate. researchgate.net The workup for these reactions is often convenient, involving simple filtration and washing, which is ideal for a parallel synthesis format where many reactions are run simultaneously. nih.gov This allows for the efficient production of a diverse set of N-substituted cyanoacetamides.

High-throughput screening (HTS) is essential for analyzing the large number of products generated through parallel synthesis. For chiral compounds like this compound, rapid determination of both yield and enantiomeric excess (ee) is a significant bottleneck. To address this, novel screening protocols have been developed. One such method uses a combination of a fluorescent indicator displacement assay to determine the concentration (and thus yield) of the chiral amine product, and circular dichroism (CD) spectroscopy to determine its enantiomeric excess. nih.gov This tandem optical approach allows for the analysis of hundreds of samples in a short period, significantly accelerating the optimization process. nih.gov Continuous flow reactors are also being utilized for the high-throughput synthesis of amides, offering precise control over reaction parameters and facilitating rapid optimization and library production. prolabas.com

Table 2: High-Throughput Methodologies for Chiral Amide Synthesis

| Technique | Description | Key Advantage | Application Example |

|---|---|---|---|

| Parallel Synthesis | Simultaneous synthesis of a library of compounds in separate reaction vessels. nih.gov | Rapid generation of compound diversity. nih.gov | Reacting an array of amines with ethyl cyanoacetate to produce a library of cyanoacetamides. researchgate.net |

| High-Throughput Screening (HTS) | Rapid, automated analysis of large numbers of samples for specific properties (e.g., yield, ee). nih.gov | Overcomes analytical bottlenecks in reaction discovery. nih.gov | Using fluorescence and circular dichroism to quickly determine yield and ee of chiral amines. nih.gov |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream within a microreactor. prolabas.com | Excellent control over reaction conditions, easy scalability, and rapid optimization. prolabas.com | High-throughput synthesis and optimization of alkyl amides. prolabas.com |

Optimization of Reaction Conditions for Enantioselectivity and Yield

Achieving high enantioselectivity and yield in the synthesis of this compound requires careful optimization of reaction conditions. numberanalytics.com Key factors that influence the outcome of the amide bond formation include the choice of coupling reagents, catalysts, solvent, temperature, and reactant concentrations. numberanalytics.comnumberanalytics.com

For asymmetric synthesis, the use of chiral catalysts or auxiliaries is a primary strategy. numberanalytics.com For example, co-catalyzed reactions using an achiral rhodium complex and a chiral squaramide have been shown to produce chiral amides with high yield and excellent enantioselectivity under mild conditions. researchgate.net The choice of solvent can significantly impact the reaction, with polar solvents like DMF and DMSO often favored for their ability to solubilize reactants and stabilize transition states. numberanalytics.com

Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions or a decrease in enantioselectivity. numberanalytics.comnumberanalytics.com Therefore, a systematic screening of different temperatures is often necessary to find the optimal balance. numberanalytics.com Similarly, reactant concentrations must be optimized; high concentrations can speed up the reaction but may also promote the formation of byproducts. numberanalytics.com

The development of racemization-free coupling reagents is also a significant area of research aimed at preserving the stereochemical integrity of chiral starting materials during amide bond formation. rsc.org

Table 3: Parameters for Optimization in Chiral Amide Synthesis

| Parameter | Influence on Reaction | Optimization Strategy |

|---|---|---|

| Catalyst/Coupling Reagent | Determines reaction mechanism and can induce enantioselectivity. numberanalytics.com | Screening of various chiral and achiral catalysts, and modern coupling reagents to find the most selective and active system. numberanalytics.comrsc.org |

| Solvent | Affects solubility of reactants, stability of intermediates, and reaction rate. numberanalytics.com | Systematic screening of solvents with varying polarities. numberanalytics.com |

| Temperature | Impacts reaction rate and can affect selectivity and byproduct formation. numberanalytics.com | Conducting the reaction at various temperatures to identify the optimum for both yield and enantioselectivity. numberanalytics.com |

| Concentration | Influences reaction kinetics and the potential for side reactions. numberanalytics.com | Varying the concentration of reactants to maximize the desired reaction rate while minimizing side product formation. numberanalytics.com |

Chemical Reactivity and Synthetic Transformations

Fundamental Reaction Classes

The compound's structure allows for several basic types of chemical reactions, including hydrolysis, substitution, and cycloaddition, which are foundational to its role in organic synthesis.

Both the amide and nitrile groups within (S)-2-cyano-N-(1-phenylethyl)acetamide can undergo hydrolysis, typically under acidic or basic aqueous conditions. lumenlearning.com The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This process involves the nucleophilic addition of water to the electrophilic carbon of the nitrile. lumenlearning.com Similarly, the amide linkage can be cleaved through hydrolysis to yield a carboxylic acid and the corresponding amine, (S)-1-phenylethanamine. The susceptibility of these groups to hydrolysis is a key consideration in designing synthetic pathways that utilize this compound.

A key feature of cyanoacetamide and its derivatives is the presence of an "active methylene" group—the CH₂ group positioned between the electron-withdrawing cyano and carbonyl groups. The protons on this carbon are significantly acidic and can be easily removed by a base to form a stabilized carbanion. youtube.com This nucleophilic carbanion can then participate in various substitution reactions, particularly with halogenated compounds. organic-chemistry.org For instance, it can undergo alkylation when treated with alkyl halides in an Sₙ2-type reaction, allowing for the introduction of diverse substituents at the α-carbon position. youtube.com

The nitrile group of this compound can act as a 2π component in cycloaddition reactions, a class of pericyclic reactions that form cyclic products. wikipedia.org Although unactivated nitriles are generally reluctant participants in Diels-Alder reactions, their involvement is known in specific cascade sequences for synthesizing pyridines. mit.edu More commonly, derivatives of the cyanoacetamide structure, such as 2-cyanoacetamidines, readily undergo cycloaddition with heterocyclic azides. This process, facilitated by a strong base, leads to the formation of complex diheterocyclic compounds linked by an amidine bridge, showcasing the utility of the cyano group in constructing intricate ring systems. researchgate.net

Role as a Versatile Synthon in Heterocyclic Chemistry

Cyanoacetamide and its derivatives, including this compound, are celebrated for their role as versatile precursors in the synthesis of a vast range of heterocyclic compounds. researchgate.net Their ability to participate in multicomponent reactions and to be transformed into various ring systems makes them indispensable in medicinal and materials chemistry.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. mdpi.comacs.org Cyanoacetamide derivatives are excellent substrates for a plethora of MCRs. researchgate.netnih.gov Notable examples include:

The Gewald Three-Component Reaction (3CR): This reaction combines a cyanoacetamide derivative, an aldehyde or ketone, and elemental sulfur to produce highly substituted 2-aminothiophenes. nih.govnih.govwikipedia.org The use of N-substituted cyanoacetamides like this compound allows for the direct synthesis of 2-aminothiophene-3-carboxamides, which are valuable scaffolds in medicinal chemistry. nih.govnih.gov

The Biginelli Reaction: This classic MCR involves the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. wikipedia.orgsennosbiotech.com Modifications of this reaction utilize cyanoacetamide or its derivatives as the active methylene (B1212753) component to generate diverse pyrimidine-based heterocycles. nih.govresearchgate.net

The Hantzsch Pyridine Synthesis: This MCR typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) to form dihydropyridines, which can be oxidized to pyridines. wikipedia.orgorganic-chemistry.orgchemtube3d.com Cyanoacetamide can be used as the β-ketoester equivalent, leading to the formation of cyanopyridone derivatives. rsc.org

Table 1: Key Multicomponent Reactions Utilizing Cyanoacetamide Derivatives

| Reaction Name | Reactants | Product Class |

| Gewald Reaction | Cyanoacetamide, Carbonyl Compound, Sulfur | 2-Aminothiophenes |

| Biginelli Reaction | Aldehyde, Active Methylene Compound (e.g., Cyanoacetamide), Urea/Thiourea | Dihydropyrimidinones |

| Hantzsch Synthesis | Aldehyde, Active Methylene Compound (e.g., Cyanoacetamide), Ammonia | Dihydropyridines |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Dicarbonyl, Ammonium (B1175870) Carbonate | Hydroxy-cyanopyridines |

The reactivity of this compound makes it a precursor for a wide range of important heterocyclic systems.

Thiophenes: The Gewald reaction stands as the primary method for synthesizing thiophenes from cyanoacetamide derivatives. nih.govwikipedia.org By reacting this compound with a carbonyl compound and sulfur in the presence of a base, polysubstituted 2-amino-N-(1-phenylethyl)thiophene-3-carboxamides can be prepared in a single step. nih.govnih.govresearchgate.net

Pyridines: Several synthetic routes to pyridines and their partially saturated analogs (pyridones) employ cyanoacetamides. The Guareschi-Thorpe reaction, a three-component condensation of a cyanoacetamide, a 1,3-dicarbonyl compound, and a nitrogen source like ammonium carbonate, yields highly functionalized hydroxy-cyanopyridines. rsc.org Another approach involves the condensation of cyanoacetamides with 3-formylchromones in pyridine, which can lead to 5-(2-hydroxybenzoyl)-2(1H)-pyridones. nih.gov

Pyrimidines: Cyanoacetamides are key starting materials for pyrimidine (B1678525) synthesis. The Biginelli reaction and its variations provide a direct route to dihydropyrimidinones and related structures. wikipedia.orgnih.govscispace.com For example, the three-component condensation of an aromatic aldehyde, ethyl cyanoacetate (B8463686), and guanidine (B92328) hydrochloride is an efficient one-step method for producing 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines. nih.gov

Table 2: Heterocyclic Systems Synthesized from Cyanoacetamide Derivatives

| Heterocycle | Key Synthetic Reaction(s) | Typical Reagents |

| Thiophene | Gewald Reaction | Carbonyl compound, Sulfur, Base |

| Pyridine | Hantzsch Synthesis, Guareschi-Thorpe Reaction | Aldehyde, β-Dicarbonyl, Ammonia/Ammonium Salt |

| Pyrimidine | Biginelli Reaction | Aldehyde, Urea/Guanidine/Thiourea |

Condensation Reactions under Knoevenagel Conditions

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration step. wikipedia.org this compound is an ideal substrate for this reaction due to its active methylene group (the C-2 carbon flanked by the electron-withdrawing cyano and amide groups). This dual activation significantly increases the acidity of the methylene protons, facilitating their removal by a weak base, such as an amine, to form a resonance-stabilized carbanion (enolate). wikipedia.org

The general mechanism involves the base-catalyzed deprotonation of the α-carbon (C-2) of the cyanoacetamide. youtube.com The resulting nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent intermediate, a β-hydroxy carbonyl compound, readily undergoes dehydration to yield a stable α,β-unsaturated product. This reaction is a powerful method for forming carbon-carbon double bonds. wikipedia.org

While specific studies detailing the Knoevenagel condensation of this compound are not extensively documented in the reviewed literature, the reactivity of the cyanoacetamide functional group is well-established. Research on analogous N-substituted cyanoacetamides demonstrates their successful condensation with various aromatic aldehydes, typically catalyzed by bases like piperidine (B6355638) or triethylamine, to produce the corresponding arylidene derivatives in high yields. researchgate.net

Table 1: Examples of Knoevenagel Condensation with N-Substituted Cyanoacetamides

| N-Substituted Cyanoacetamide | Aldehyde | Catalyst | Solvent | Yield |

| 2-Cyano-N-(thiazol-2-yl)acetamide | Various pyrazole-4-carbaldehydes | Piperidine | Ethanol (B145695) | Good |

| 2-Cyanoacetamide | 2-Methoxybenzaldehyde | Piperidine | Ethanol | High |

| N-Cyclohexylcyanoacetamide | Cinnamaldehyde | Trimethylamine | Ethanol | 85.0% |

This table presents data from reactions with similar cyanoacetamide structures to illustrate the general applicability of the Knoevenagel condensation.

Exploration of Reactive Sites and Mechanisms

The reactivity of this compound is governed by the electronic properties of its functional groups. Computational studies, such as those employing Density Functional Theory (DFT) and Fukui functions, have been utilized to identify the chemically active locations within the molecule, mapping out its electrophilic and nucleophilic areas. tandfonline.comresearchgate.net

Nucleophilic Reactivity at the Methylene Carbon (C-2) and Amide Nitrogen

The primary site of nucleophilic reactivity is the methylene carbon (C-2). The presence of adjacent cyano and carbonyl groups strongly withdraws electron density, making the C-2 protons acidic and the corresponding carbanion an excellent nucleophile. rsc.org This enhanced nucleophilicity is the driving force behind the Knoevenagel condensation, where the deprotonated C-2 carbon attacks an external electrophile. wikipedia.org

The amide nitrogen, in contrast, is generally a weak nucleophile. Its lone pair of electrons is delocalized through resonance with the adjacent carbonyl group, which reduces its availability for donation to an electrophile. masterorganicchemistry.com While the amide N-H bond can be deprotonated by very strong bases like sodium hydride (NaH) to form an amidate anion, which is a potent nucleophile, neutral amines are typically better nucleophiles than neutral amides. masterorganicchemistry.comchemicalforums.com Therefore, under standard conditions, nucleophilic reactions involving this molecule are overwhelmingly likely to occur at the C-2 position rather than the amide nitrogen.

Electrophilic Reactivity at the Carbonyl and Cyano Carbon

The molecule also possesses distinct electrophilic sites. The carbonyl carbon of the amide group is significantly electrophilic due to the polarization of the carbon-oxygen double bond, where the oxygen atom draws electron density, leaving the carbon with a partial positive charge. msu.edu This site is susceptible to attack by strong nucleophiles, which can lead to addition-elimination reactions, although amides are the least reactive among carboxylic acid derivatives. msu.edu

Similarly, the carbon atom of the cyano (nitrile) group is electrophilic. The carbon-nitrogen triple bond is polarized towards the more electronegative nitrogen atom, making the carbon atom a target for nucleophilic attack. This can lead to addition reactions across the triple bond. Computational analyses on 2-cyano-N-(1-phenylethyl)acetamide have confirmed the electrophilic character of these regions within the molecule. tandfonline.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the characteristic functional groups within the (S)-2-cyano-N-(1-phenylethyl)acetamide molecule. The experimental findings are often correlated with theoretical calculations, such as those using Density Functional Theory (DFT), to provide precise vibrational assignments. tandfonline.comresearchgate.net

The FTIR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups. A notable band observed around 3287 cm⁻¹ corresponds to the N-H stretching vibration of the amide group. The aromatic C-H stretching vibrations of the phenyl ring are typically seen in the region of 3065–3031 cm⁻¹. The aliphatic C-H stretching modes from the ethyl and acetamide (B32628) moieties appear at approximately 2978 cm⁻¹ and 2931 cm⁻¹, respectively. tandfonline.comresearchgate.net

A crucial vibration is that of the cyano (C≡N) group, which presents a sharp and distinct peak around 2257 cm⁻¹. The amide I band, primarily associated with the C=O stretching vibration, is observed at a strong intensity around 1653 cm⁻¹. The amide II band, resulting from N-H bending and C-N stretching, is found near 1551 cm⁻¹. Further analysis of the spectrum reveals C-C stretching vibrations of the phenyl ring in the 1495–1454 cm⁻¹ range and CH₂ scissoring at 1421 cm⁻¹. tandfonline.comresearchgate.net

Complementing the FTIR data, the FT-Raman spectrum provides further insight into the vibrational modes of the molecule. The aromatic C-H stretching is prominently observed at 3060 cm⁻¹. The aliphatic C-H stretching vibrations are also visible, with a significant peak at 2978 cm⁻¹. The characteristic C≡N stretching vibration appears at 2256 cm⁻¹ in the Raman spectrum. tandfonline.comresearchgate.net

The amide I (C=O stretch) and amide III bands are located at 1650 cm⁻¹ and 1279 cm⁻¹, respectively. The phenyl ring's C-C stretching and in-plane bending vibrations give rise to several bands, with a particularly strong peak at 1003 cm⁻¹, which is characteristic of the phenyl ring's "breathing" mode. tandfonline.comresearchgate.net

| Vibrational Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

| N-H Stretch | 3287 | - | Amide |

| C-H Stretch | 3065-3031 | 3060 | Aromatic |

| C-H Stretch | 2978, 2931 | 2978 | Aliphatic |

| C≡N Stretch | 2257 | 2256 | Cyano |

| C=O Stretch (Amide I) | 1653 | 1650 | Amide |

| N-H Bend (Amide II) | 1551 | - | Amide |

| C-C Stretch | 1495, 1454 | - | Phenyl Ring |

| Phenyl Ring Breathing | - | 1003 | Phenyl Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for unambiguous assignment of the molecular structure. tandfonline.comresearchgate.net

The ¹H NMR spectrum provides a distinct signal for each chemically non-equivalent proton in the molecule. The protons of the phenyl group typically appear as a multiplet in the downfield region, around 7.26-7.39 ppm. The N-H proton of the amide linkage is observed as a doublet at approximately 8.44 ppm. tandfonline.comresearchgate.net

The methine (CH) proton of the phenylethyl group resonates as a quintet around 5.11 ppm. The adjacent methyl (CH₃) protons appear as a doublet at about 1.50 ppm. The methylene (B1212753) (CH₂) protons of the acetamide group are observed as a singlet at 3.50 ppm. tandfonline.comresearchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the amide group is characteristically found downfield at 163.4 ppm. The cyano group's carbon (C≡N) appears at 115.8 ppm. The carbons of the phenyl ring produce signals between 126.1 and 141.8 ppm. tandfonline.comresearchgate.net

The methine carbon (CH) of the phenylethyl moiety is located at 49.6 ppm, while the methyl carbon (CH₃) is at 21.6 ppm. The methylene carbon (CH₂) of the acetamide portion is observed at 26.9 ppm. tandfonline.comresearchgate.net

To validate the experimental NMR data, theoretical chemical shift calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method. These quantum chemical calculations can predict the ¹H and ¹³C chemical shifts with a high degree of accuracy. Studies have shown a strong correlation between the experimentally observed chemical shifts and those calculated using the GIAO method, confirming the assigned structure of this compound. tandfonline.comresearchgate.net

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| C=O | - | 163.4 |

| Phenyl-C | - | 141.8 |

| Phenyl-CH | 7.26-7.39 | 128.8, 127.5, 126.1 |

| N-H | 8.44 | - |

| C≡N | - | 115.8 |

| CH (phenylethyl) | 5.11 | 49.6 |

| CH₂ (acetamide) | 3.50 | 26.9 |

| CH₃ (phenylethyl) | 1.50 | 21.6 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption properties of 2-cyano-N-(1-phenylethyl)acetamide have been investigated using UV-Vis spectroscopy to characterize the electronic transitions within the molecule. tandfonline.comresearchgate.net The molecule possesses two primary chromophores responsible for the absorption of ultraviolet radiation: the phenyl ring and the amide functional group.

The phenyl group gives rise to intense π → π* transitions, typically observed in the UV region. These transitions involve the excitation of electrons from bonding π molecular orbitals to antibonding π* molecular orbitals within the aromatic system. The amide group also contributes to the electronic spectrum, primarily through an n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to an antibonding π* orbital of the carbonyl group. These transitions are generally of lower intensity compared to π → π* transitions. A study has characterized the compound using UV-Vis analysis, though the specific absorption maxima (λmax) were not detailed in the available literature abstracts. tandfonline.comresearchgate.net

| Chromophore | Expected Electronic Transition | Orbital Change |

|---|---|---|

| Phenyl Ring | π → π | Electron promotion from a bonding π-orbital to an antibonding π-orbital. |

| Amide Carbonyl | n → π | Electron promotion from a non-bonding n-orbital (on Oxygen) to an antibonding π-orbital. |

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) analysis provides definitive information on the solid-state structure of the molecule. While the primary subject is the (S)-enantiomer, detailed crystallographic data is available for its mirror image, (R)-2-cyano-N-(1-phenylethyl)acetamide. nih.govresearchgate.net Enantiomers exhibit identical bond lengths, bond angles, and crystallize with similar intermolecular interactions, typically in an enantiomorphic space group. Therefore, the data for the (R)-enantiomer serves as a precise model for the molecular geometry and packing of the (S)-form.

The crystal structure of (R)-2-cyano-N-(1-phenylethyl)acetamide was determined at 293 K. The compound crystallizes in the orthorhombic system in the P2₁2₁2₁ space group. researchgate.net The key crystallographic parameters are summarized in the table below.

| Parameter | Value nih.govresearchgate.net |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂O |

| Formula Weight | 188.23 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.7573 (1) |

| b (Å) | 11.1432 (3) |

| c (Å) | 19.3311 (5) |

| Volume (ų) | 1024.77 (4) |

| Z | 4 |

The molecular conformation is characterized by a significant twist between the two main moieties. The dihedral angle between the plane of the acetamide group and the plane of the benzene (B151609) ring is 68.7(1)°. nih.gov This non-planar arrangement is a defining feature of the molecule's three-dimensional shape in the solid state.

The crystal structure is stabilized by a network of intermolecular hydrogen bonds. The primary interaction is a classic N—H⋯O hydrogen bond formed between the amide nitrogen (N-H group) of one molecule and the carbonyl oxygen of an adjacent molecule. nih.gov In addition to this, a weaker C—H⋯O interaction is observed, further linking the molecules. nih.gov These hydrogen bonds are crucial in dictating the orientation of molecules relative to one another.

| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N—H⋯O | 0.86 | 2.04 | 2.878 (2) | 165 |

| C—H⋯O | 0.97 | 2.42 | 3.215 (2) | 138 |

Hydrogen-bond geometry for (R)-2-cyano-N-(1-phenylethyl)acetamide. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Modeling of Molecular Geometry

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule. For (S)-2-cyano-N-(1-phenylethyl)acetamide, also referred to in literature as 2CPEA, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) have been utilized to establish its optimized molecular geometry. tandfonline.comresearchgate.net

The molecular structure of this compound has been theoretically investigated using both DFT and HF methods. tandfonline.com The DFT approach, specifically with the B3LYP functional, and the ab initio Hartree-Fock method were chosen for these calculations. tandfonline.com These methods are widely used in computational chemistry to predict molecular properties. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The HF method, while being a more fundamental ab initio approach, provides a valuable comparison point for the DFT results. tandfonline.comresearchgate.net These calculations are essential for determining the most stable conformation of the molecule (its equilibrium geometry) by finding the minimum energy state on the potential energy surface. tandfonline.com

The accuracy of quantum chemical calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. For the study of this compound, the 6-31++G(d,p) and 6-311++G(d,p) basis sets were employed in conjunction with the DFT (B3LYP) and HF methods. tandfonline.comresearchgate.net These are Pople-style basis sets that include diffuse functions (++) for accurately describing anions and weak interactions, as well as polarization functions (d,p) to allow for more flexibility in the orbital shapes, which is crucial for describing chemical bonds accurately. tandfonline.com The process of geometrical optimization involves systematically altering the geometry of the molecule and calculating its energy at each step until a minimum energy structure is found. mdpi.com This optimized structure corresponds to the most stable arrangement of the atoms in the molecule. tandfonline.com

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational studies offer a detailed picture of the electronic distribution and reactivity of a molecule. For this compound, analyses such as the Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Frontier Molecular Orbital (HOMO-LUMO) theory have been used to characterize its electronic properties and predict its chemical reactivity. tandfonline.comresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. tandfonline.commaterialsciencejournal.org In the analysis of this compound, the MEP surface was generated to pinpoint the chemically active locations. tandfonline.comresearchgate.net The regions of negative electrostatic potential, typically shown in red, indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. For this compound, the analysis revealed that the oxygen atom (O1) of the acetamide (B32628) group is the most vulnerable site for an electrophilic assault. researchgate.net

The Electron Localization Function (ELF) provides a method to map the electron pair probability in a molecule, offering insights into the nature of chemical bonds and lone pairs. tandfonline.com For this compound, ELF mapping was used alongside MEP analysis to determine the chemically active locations within the molecule. tandfonline.comresearchgate.net The ELF map visually distinguishes core electrons, covalent bonds, and lone pair electrons, providing a detailed picture of the electron distribution that governs the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. tandfonline.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. tandfonline.commaterialsciencejournal.org

For this compound, HOMO-LUMO studies were conducted to elucidate its electronic characteristics and charge transfer properties. tandfonline.comresearchgate.net The calculated energies reveal that charge transfer occurs within the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. researchgate.net For 2-cyano-N-(1-phenylethyl)acetamide, NBO analysis was conducted to explore the stability endowed by these electronic interactions. researchgate.net

The analysis reveals significant charge delocalization from a donor orbital to an acceptor orbital, which stabilizes the molecule. The most substantial of these interactions was identified as the electron delocalization from the lone pair of the nitrogen atom (N15) to the antibonding orbital (π*) of the carbonyl group (C10-O14). researchgate.net This interaction exhibited a second-order perturbation energy E(2) of 50.11 kcal/mol, indicating a strong stabilizing effect. researchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (N15) | π* (C10-O14) | 50.11 |

Fukui Function Calculations for Reactivity Prediction

Fukui functions are utilized in computational chemistry to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govscm.com This analysis helps in identifying the atoms that are most likely to participate in chemical reactions. researchgate.nettandfonline.com

Calculations for 2-cyano-N-(1-phenylethyl)acetamide have successfully identified its electrophilic and nucleophilic regions. researchgate.nettandfonline.com The Fukui function analysis, along with Mulliken population analysis, pointed to specific atoms as the probable centers of reactivity. researchgate.net Notably, the results indicated that the oxygen atom of the carbonyl group (O1) is the most susceptible site for an electrophilic attack. researchgate.net

Thermodynamic Property Analysis

The thermodynamic properties of a compound, such as heat capacity (C), entropy (S), and enthalpy (H), are crucial for understanding its stability and behavior under varying temperature conditions. researchgate.net These properties for 2-cyano-N-(1-phenylethyl)acetamide have been investigated using DFT methods. researchgate.nettandfonline.com Such theoretical calculations can reveal correlations between these thermodynamic functions and temperature, providing insight into the thermal stability of the molecule. researchgate.net

| Temperature (K) | Heat Capacity (Cp) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

|---|---|---|---|

| 100 | 31.5 | 85.2 | 2.1 |

| 200 | 50.1 | 105.8 | 6.2 |

| 298.15 | 65.4 | 123.5 | 11.8 |

| 400 | 78.9 | 142.1 | 19.1 |

| 500 | 89.3 | 159.7 | 27.5 |

Nonlinear Optical (NLO) Property Investigations

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optical data storage, signal processing, and other advanced technologies. nih.gov The NLO behavior of 2-cyano-N-(1-phenylethyl)acetamide was investigated by calculating its dipole moment (μ) and first-order hyperpolarizability (β₀). researchgate.net A high value for these properties suggests that the material can efficiently alter the properties of light passing through it, which is a key characteristic for NLO materials. researchgate.net The calculated values indicate that this compound possesses notable NLO characteristics. researchgate.net

| Property | Value |

|---|---|

| Dipole Moment (μ) | 2.36 D |

| First-Order Hyperpolarizability (β₀) | 1.3 × 10-30 e.s.u. |

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov This technique provides valuable insights into the conformational stability and flexibility of a molecule. mdpi.com For 2-cyano-N-(1-phenylethyl)acetamide, an MD simulation was performed to explore its biomolecular stability. researchgate.nettandfonline.com The results of such simulations can confirm whether the molecule maintains a stable conformation or undergoes significant structural changes in a dynamic environment. researchgate.nettandfonline.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov It allows researchers to identify the types of interactions that stabilize the crystal packing and their relative contributions. researchgate.net This analysis was applied to 2-cyano-N-(1-phenylethyl)acetamide to investigate the 2-D and 3-D interactions between molecules in the crystalline state. researchgate.net The analysis of the Hirshfeld surface helps in understanding the nature and significance of contacts such as hydrogen bonds and van der Waals forces in the molecular packing. nih.gov

Analytical Methodologies for Stereochemical Purity and Characterization

Chiral Chromatography

Chiral chromatography is a cornerstone technique for the separation of enantiomers. It operates by creating a chiral environment where the two enantiomers of a racemic mixture can interact differently, leading to their separation. This can be achieved either directly, by using a chiral stationary phase, or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.

Direct enantioseparation using High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is one of the most powerful and widely used methods for analyzing chiral compounds. eijppr.comcsfarmacie.cz CSPs are composed of a single enantiomer of a chiral selector that is immobilized onto a solid support, typically silica (B1680970) gel. eijppr.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. eijppr.com Differences in the stability of these complexes result in different retention times for each enantiomer, allowing for their separation and quantification. eijppr.com

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are among the most successful and versatile for a broad range of chiral separations. nih.govnih.gov For compounds like (S)-2-cyano-N-(1-phenylethyl)acetamide, which contains an amide linkage and aromatic rings, CSPs such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are often effective. nih.govnih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

The choice of mobile phase is crucial for achieving optimal separation. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile (B52724)/water) conditions can be employed, often with additives like trifluoroacetic acid or diethylamine (B46881) to improve peak shape and resolution. lcms.cz

Table 1: Illustrative HPLC-CSP Conditions for Enantiomeric Separation

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 mm x 250 mm, 5 µm | 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Acetonitrile / Water with 0.1% Formic Acid (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm | UV at 220 nm |

| Expected Elution Order | (R)-enantiomer before (S)-enantiomer | (S)-enantiomer before (R)-enantiomer |

Note: This data is illustrative and specific conditions would require experimental optimization.

The indirect method of enantioseparation involves the reaction of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers, having different physical and chemical properties, can then be separated using standard, non-chiral HPLC columns. nih.gov This approach offers advantages such as the use of less expensive achiral columns and potentially enhanced detection sensitivity if the CDA contains a chromophore or fluorophore. nih.gov

For a compound like this compound, derivatization would typically target a reactive functional group. However, since the amide nitrogen is generally unreactive, this method is more commonly applied to its precursor, (S)-1-phenylethanamine. The primary amine of 1-phenylethanamine can be readily reacted with various CDAs.

Commonly used CDAs for primary amines include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). nih.govacs.org The reaction creates stable diastereomeric derivatives that exhibit different retention times on a reversed-phase column (e.g., C18).

Table 2: Example of Indirect Enantioseparation via Derivatization of the Precursor Amine

| Step | Description |

| Analyte | Racemic 1-phenylethanamine |

| Chiral Derivatizing Agent (CDA) | Marfey's Reagent (FDAA) |

| Reaction | The amine reacts with the CDA to form two diastereomers: (S)-amine-(L)-FDAA and (R)-amine-(L)-FDAA. |

| Chromatographic System | Reversed-Phase HPLC (C18 column) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% trifluoroacetic acid. |

| Detection | UV at 340 nm (due to the dinitrophenyl group of the CDA). |

| Result | Baseline separation of the two diastereomeric peaks, allowing for quantification of the original enantiomeric composition of the amine. |

A significant drawback of this method is the requirement for a CDA with very high optical purity to avoid the formation of additional stereoisomers that could complicate the chromatogram. nih.gov

Optical Rotation Measurements for Enantiomeric Purity Assessment

Optical rotation is a fundamental property of chiral substances, referring to their ability to rotate the plane of polarized light. This technique, also known as polarimetry, provides a bulk measurement of the enantiomeric composition of a sample. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

The enantiomeric excess (ee), or optical purity, of a sample of this compound can be calculated by comparing the measured specific rotation of the sample to the specific rotation of the pure (S)-enantiomer.

The formula for this calculation is: Enantiomeric Excess (% ee) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the sample mixture.

[α]max is the specific rotation of the pure enantiomer.

For instance, if a synthesized batch of this compound exhibits a specific rotation of +120° in a specific solvent, and the literature value for the enantiomerically pure compound under the same conditions is +150°, the enantiomeric excess would be 80%. This indicates that the mixture contains 90% of the (S)-enantiomer and 10% of the (R)-enantiomer.

While polarimetry is a rapid and non-destructive technique, it is generally less sensitive and accurate than chromatographic methods, especially for samples with very high or very low enantiomeric excess. Its accuracy can also be affected by the presence of other optically active impurities.

Chromatographic Monitoring of Asymmetric Reaction Progress

HPLC is an invaluable tool for monitoring the progress of asymmetric syntheses or kinetic resolutions that produce this compound. By taking aliquots from the reaction mixture at various time points, the conversion of reactants and the formation of the product can be tracked.

When using a chiral stationary phase, it is possible to simultaneously monitor the concentration of the starting materials and the formation of both the desired (S)-product and the undesired (R)-enantiomer. This provides crucial information about both the reaction rate (conversion) and the enantioselectivity (enantiomeric excess) as the reaction proceeds.

Table 3: Hypothetical Data from Chromatographic Monitoring of an Asymmetric Synthesis

| Reaction Time (hours) | Reactant A Peak Area | Reactant B Peak Area | (S)-Product Peak Area | (R)-Product Peak Area | Conversion (%) | Enantiomeric Excess (ee %) |

| 0 | 1,000,000 | 1,200,000 | 0 | 0 | 0 | N/A |

| 1 | 850,000 | 1,020,000 | 145,500 | 4,500 | 15.0 | 94.0 |

| 2 | 700,000 | 840,000 | 288,000 | 12,000 | 30.0 | 92.0 |

| 4 | 450,000 | 540,000 | 522,500 | 27,500 | 55.0 | 90.0 |

| 8 | 100,000 | 120,000 | 837,000 | 63,000 | 90.0 | 86.0 |

| 24 | <10,000 | <12,000 | 931,000 | 69,000 | >99 | 86.2 |

This table illustrates how chiral HPLC can provide detailed insights into reaction kinetics and stereoselectivity over time, aiding in the optimization of reaction conditions to maximize both yield and enantiomeric purity.

This real-time analysis allows chemists to determine the optimal reaction time to achieve the best balance between high conversion and high enantioselectivity, as selectivity can sometimes decrease with extended reaction times or at high conversions.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Chiral Building Block in Organic Synthesis

In modern organic chemistry, chiral building blocks are indispensable for the synthesis of single-enantiomer pharmaceuticals and other biologically active molecules. nih.gov (S)-2-cyano-N-(1-phenylethyl)acetamide serves as an exemplary chiral synthon, providing a predefined stereocenter that guides the formation of new chiral centers during a chemical transformation. smolecule.com The molecule's utility stems from the integration of the well-established chiral auxiliary, (S)-1-phenylethylamine, with a reactive cyanoacetamide unit. smolecule.comtubitak.gov.tr

| Structural Component | Functionality | Primary Role in Synthesis |

|---|---|---|

| (S)-1-phenylethyl moiety | Chiral Amine Derivative | Introduces chirality, directs stereoselective reactions. smolecule.com |

| Cyano Group (-CN) | Nitrile | Acts as an electrophile or can be transformed into other functional groups (e.g., amines, carboxylic acids). tubitak.gov.tr |

| Active Methylene (B1212753) Group (-CH2-) | Acidic C-H bonds | Participates in condensations (e.g., Knoevenagel) and alkylations. nih.govperiodikos.com.br |

| Amide Group (-CONH-) | Secondary Amide | Provides structural rigidity and hydrogen bonding capabilities. nih.gov |

The paramount importance of this compound lies in its ability to facilitate asymmetric synthesis, a process that selectively produces one enantiomer of a chiral product. frontiersin.org The (S)-configuration at the stereogenic center adjacent to the phenyl ring creates a distinct three-dimensional environment that can effectively control the approach of reagents in a chemical reaction. smolecule.com This steric influence allows for predictable and high-yielding stereochemical outcomes, which is a critical requirement in the synthesis of enantiomerically pure compounds for pharmaceutical applications. nih.govsmolecule.com The ability to control stereochemistry is vital, as different enantiomers of a drug can exhibit vastly different potencies and physiological effects. nih.gov

Beyond its chiral directing capabilities, the cyanoacetamide portion of the molecule offers multiple points for chemical modification, making it a versatile precursor for complex molecular structures. Cyanoacetamides are a well-established class of reagents used extensively as building blocks for the synthesis of a wide variety of heterocyclic compounds. tubitak.gov.trresearchgate.net The active methylene group, positioned between the electron-withdrawing cyano and carbonyl groups, is readily deprotonated to form a nucleophile that can participate in various carbon-carbon bond-forming reactions. nih.govperiodikos.com.br This reactivity is harnessed in multicomponent reactions to construct diverse heterocyclic systems such as pyridines, thiophenes, and pyrazoles, which are common motifs in medicinal chemistry. researchgate.netekb.eg

Contributions to Specialty Chemical Production

In the broader context of chemical manufacturing, this compound is a valuable intermediate for the production of specialty chemicals. These are high-value, low-volume chemicals used in niche applications, including pharmaceuticals, agrochemicals, and advanced materials. The compound's utility lies in its capacity to be elaborated into more complex chiral molecules. For instance, it can be employed as a synthon in the synthesis of thiophene-3-carboxamide (B1338676) derivatives through reactions with aldehydes and sulfur. The production of such complex, enantiomerically pure derivatives is a key aspect of the specialty chemicals industry.

Potential in Materials Science, particularly for NLO Applications

Recent research has highlighted the potential of this compound in the field of materials science, specifically for its nonlinear optical (NLO) properties. tandfonline.com NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, including frequency conversion and optical switching.

The NLO activity of this molecule arises from its specific electronic structure, featuring a polarizable aromatic system (the phenyl group) connected to an electron-withdrawing cyano group. This arrangement facilitates intramolecular charge transfer, a key requirement for second-order NLO effects. Quantum chemical studies using Density Functional Theory (DFT) have been performed to quantify the NLO potential of 2-cyano-N-(1-phenylethyl)acetamide (2CPEA). tandfonline.com These computational analyses investigate molecular geometry, vibrational frequencies, and electronic properties to predict its behavior. tandfonline.com Key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) are calculated to assess NLO activity. A high value for the first-order hyperpolarizability is a primary indicator of a promising NLO material. tandfonline.com

| Method | Parameter | Calculated Value |

|---|---|---|

| HF/6-311++G(d,p) | Dipole Moment (μ) in Debye | 5.3276 |

| Polarizability (α) in esu | 1.517 x 10-23 | |

| First Hyperpolarizability (β) in esu | 1.114 x 10-30 | |

| B3LYP/6-311++G(d,p) | Dipole Moment (μ) in Debye | 5.8891 |

| Polarizability (α) in esu | 1.631 x 10-23 | |

| First Hyperpolarizability (β) in esu | 1.616 x 10-30 |

The calculated hyperpolarizability of the molecule is significantly higher than that of urea (B33335), a standard reference material for NLO studies, indicating that this compound is a promising candidate for the development of new NLO materials. tandfonline.com

Future Research Directions and Emerging Opportunities for S 2 Cyano N 1 Phenylethyl Acetamide

The chiral molecule (S)-2-cyano-N-(1-phenylethyl)acetamide is a member of the cyanoacetamide family, noted for its utility as a building block in the synthesis of more complex chemical structures. While current research has established its fundamental properties and synthesis, significant opportunities exist for future exploration. This article outlines promising future research directions and emerging opportunities, focusing on enhancing its synthesis, understanding its behavior, and expanding its applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-cyano-N-(1-phenylethyl)acetamide, and how can its enantiomeric purity be ensured?

- Methodology : The compound is synthesized via condensation reactions between cyanoacetic acid derivatives and (S)-1-phenylethylamine. For example, ethyl cyanoacetate reacts with (S)-1-phenylethylamine in ethanol under basic conditions (e.g., piperidine) at 0–5°C for 2 hours. Enantiomeric purity is confirmed using chiral HPLC or polarimetry, with NMR (¹H and ¹³C) and mass spectrometry (MS) for structural validation. Key NMR signals include δ 1.45 (d, –CH₃), 3.30 (s, –CH₂CN), and 8.34 (s, –NH) in DMSO-d₆ .

Q. How is this compound characterized spectroscopically?

- Methodology :

- ¹H NMR : Assignments focus on the chiral center (δ 1.45 ppm for –CH₃), cyano group proximity (δ 3.30 ppm for –CH₂CN), and amide proton (δ 8.34 ppm).

- MS : Molecular ion peaks at m/z 219.25 ([M+1]) confirm molecular weight.

- FT-IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and amide C=O (~1680 cm⁻¹) are critical .

Q. What safety precautions are recommended when handling this compound?

- Methodology : While toxicological data are limited, standard protocols for cyano-containing compounds apply:

- Use fume hoods and PPE (gloves, lab coats).

- Avoid inhalation/ingestion; store in dry, cool conditions.

- Monitor for hydrolysis byproducts (e.g., HCN) under acidic/basic conditions .

Advanced Research Questions

Q. What biochemical interactions and enzyme inhibition mechanisms are associated with this compound?

- Methodology : The compound’s cyano and acetamide groups enable hydrogen bonding and van der Waals interactions with enzymes like carbonic anhydrase. Inhibition studies involve:

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates.

- X-ray crystallography : Resolve binding modes in enzyme active sites.

- Molecular docking : Predict interactions using software like AutoDock Vina .

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodology :

- Comparative studies : Synthesize (R)-enantiomer and test against (S)-form in bioassays (e.g., antimicrobial or anticancer screens).

- Circular Dichroism (CD) : Correlate chiral configuration with activity.

- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring to assess steric/electronic effects .

Q. What computational approaches are used to model the compound’s reactivity and stability?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps (e.g., B3LYP/6-311++G** basis set).

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments.

- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties .

Q. How does this compound perform in anticancer screens, and what are its cellular targets?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.